(E)-N'-(5-bromo-2-hydroxybenzylidene)heptanehydrazide
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Overview
Description
(E)-N’-(5-bromo-2-hydroxybenzylidene)heptanehydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzylidene ring, along with a heptanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)heptanehydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and heptanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which (E)-N’-(5-bromo-2-hydroxybenzylidene)heptanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially inhibiting their function. The presence of the bromine atom and hydroxyl group enhances its ability to interact with specific molecular targets, leading to its bioactivity.
Comparison with Similar Compounds
- (E)-N’-(5-chloro-2-hydroxybenzylidene)heptanehydrazide
- (E)-N’-(5-fluoro-2-hydroxybenzylidene)heptanehydrazide
- (E)-N’-(5-iodo-2-hydroxybenzylidene)heptanehydrazide
Comparison:
Uniqueness: The presence of the bromine atom in (E)-N’-(5-bromo-2-hydroxybenzylidene)heptanehydrazide imparts unique electronic and steric properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity and interaction with biological targets.
Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine.
Bioactivity: The specific positioning of the bromine and hydroxyl groups can enhance the compound’s ability to interact with certain biological targets, potentially leading to different bioactivity profiles compared to its analogs.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]heptanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-3-4-5-6-14(19)17-16-10-11-9-12(15)7-8-13(11)18/h7-10,18H,2-6H2,1H3,(H,17,19)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYSMULNFMLPGM-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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